1-[2-Methyl-5-(pyridin-2-ylmethyl)phenyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea
Description
1-[2-Methyl-5-(pyridin-2-ylmethyl)phenyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyridine ring, a benzotriazole moiety, and a urea linkage, making it an interesting subject for scientific research.
Properties
IUPAC Name |
1-[2-methyl-5-(pyridin-2-ylmethyl)phenyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-14-6-7-15(11-16-5-3-4-10-22-16)12-18(14)24-21(28)23-17-8-9-20-19(13-17)25-26-27(20)2/h3-7,10,12,17H,8-9,11,13H2,1-2H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRNXPVJZWOATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC=CC=N2)NC(=O)NC3CCC4=C(C3)N=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-5-(pyridin-2-ylmethyl)phenyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridine derivative: This involves the alkylation of 2-methylpyridine with a suitable benzyl halide under basic conditions.
Synthesis of the benzotriazole derivative: This can be achieved by the cyclization of an appropriate precursor in the presence of a strong acid.
Coupling reaction: The final step involves the coupling of the pyridine and benzotriazole derivatives with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-5-(pyridin-2-ylmethyl)phenyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the pyridine and benzotriazole rings.
Reduction: Cleaved products of the urea linkage.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-[2-Methyl-5-(pyridin-2-ylmethyl)phenyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-Methyl-5-(pyridin-2-ylmethyl)phenyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways, leading to various biological effects. The benzotriazole moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[2-Methyl-5-(pyridin-2-ylmethyl)phenyl]-3-(1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)urea: shares similarities with other urea derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific binding properties and reactivity. The presence of both pyridine and benzotriazole rings, along with the urea linkage, provides a versatile framework for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
